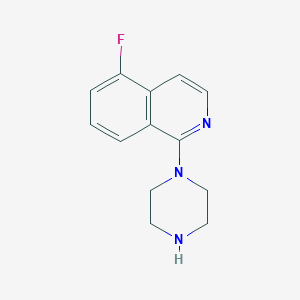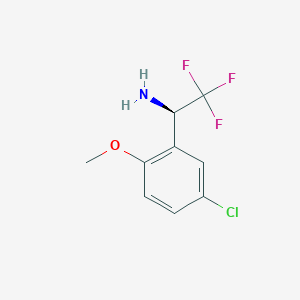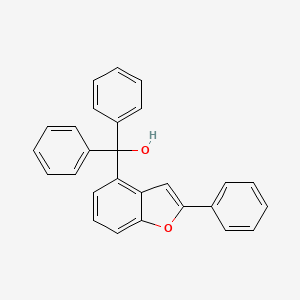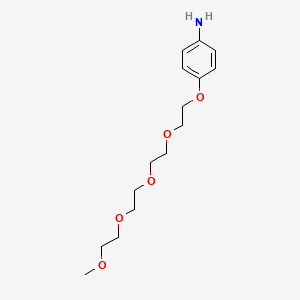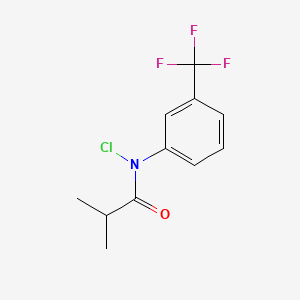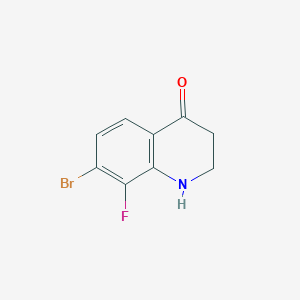
(2-Iodo-5-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-nitrophenyl)methanol typically involves the iodination of 5-nitrobenzyl alcohol. One common method includes the reaction of 5-nitrobenzyl alcohol with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodo-5-nitrophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: (2-Iodo-5-nitrophenyl)formaldehyde or (2-Iodo-5-nitrobenzoic acid).
Reduction: (2-Iodo-5-aminophenyl)methanol.
Substitution: Compounds with various functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
(2-Iodo-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Iodo-5-nitrophenyl)methanol depends on the specific chemical reactions it undergoes For example, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations
Comparación Con Compuestos Similares
Similar Compounds
(2-Nitrophenyl)methanol: Lacks the iodine atom but has similar reactivity due to the nitro group.
(2-Iodo-4-nitrophenyl)methanol: Similar structure but with the nitro group in a different position.
(2-Iodo-5-aminophenyl)methanol: The reduced form of (2-Iodo-5-nitrophenyl)methanol.
Propiedades
Fórmula molecular |
C7H6INO3 |
|---|---|
Peso molecular |
279.03 g/mol |
Nombre IUPAC |
(2-iodo-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H6INO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 |
Clave InChI |
ZJUFAFVDPDXERG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



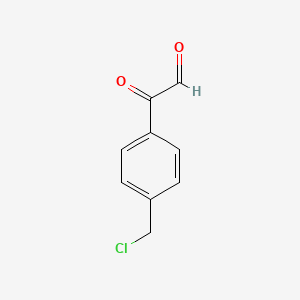
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
![Diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]azanium chloride](/img/structure/B12849591.png)


